4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Catalog No.
S14038054
CAS No.
M.F
C8H14Cl2FN3
M. Wt
242.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochlo...

Product Name

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride

Molecular Formula

C8H14Cl2FN3

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H

InChI Key

YDGLERUDCCTHKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F.Cl.Cl

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS 2639440-02-9) is a fluorinated, bifunctional heterocyclic building block utilized in medicinal chemistry and agrochemical development. The scaffold combines a basic piperidine ring, which serves as a versatile handle for N-alkylation and acylation, with a 4-fluoropyrazole moiety that functions as a metabolically hardened hydrogen-bond donor/acceptor. Procuring the dihydrochloride salt form specifically addresses common processability bottlenecks associated with basic nitrogenous heterocycles, providing a highly crystalline, water-soluble material that supports precise stoichiometric weighing and long-term ambient storage [1].

Research Fit

Compound class Fluorinated pyrazole-piperidine building block
Salt form Dihydrochloride enables direct aqueous assay use
Diversification Two orthogonal N–H handles for sequential derivatization

Substituting this specific fluorinated dihydrochloride salt with its non-fluorinated counterpart (4-(1H-pyrazol-3-yl)piperidine) or the free base form (CAS 2639440-01-8) introduces critical liabilities in both downstream performance and immediate processability. The absence of the C4-fluorine atom on the pyrazole ring leaves the scaffold vulnerable to rapid cytochrome P450-mediated oxidation, significantly increasing intrinsic clearance in downstream candidates [1]. Furthermore, utilizing the free base form complicates laboratory workflows; the free base is prone to atmospheric moisture absorption and oxidative degradation, leading to variable stoichiometry during library synthesis and necessitating specialized storage conditions [2].

Substitution Risk

Non-fluorinated analog Removes fluorine → alters pyrazole pKa and H-bond donor strength, shifting target engagement
Regioisomer mismatch 3- vs 4-pyrazole attachment reorients piperidine exit vector by ~60°, breaking key interactions
Free base vs dihydrochloride Different solubility and handling protocols; free base may require co-solvents for assay

Metabolic Hardening via C4-Fluorination

The introduction of a fluorine atom at the 4-position of the pyrazole ring directly blocks a primary site of oxidative metabolism. In comparative microsomal stability assays, derivatives incorporating the 4-fluoro-1H-pyrazole moiety demonstrate a 40-60% reduction in intrinsic clearance (CLint) compared to exact non-fluorinated analogs [1]. This structural modification maintains the hydrogen-bonding geometry of the pyrazole while increasing the oxidation potential of the ring system [2].

Evidence DimensionIntrinsic clearance (CLint) in human liver microsomes
Target Compound Data~40-60% reduction in CLint
Comparator Or Baseline4-(1H-pyrazol-3-yl)piperidine derivatives
Quantified Difference40-60% lower clearance rate
ConditionsHuman liver microsomes (HLM), NADPH regenerating system, 37°C

Procuring the fluorinated building block prevents late-stage attrition of synthesized libraries due to poor metabolic stability.

LogP & MW Shift
Data to verify
ΔLogP ≈ +0.4 to +1.1
Supports permeability optimization context
Calculated LogP from Crippen fragmentation

Hygroscopicity and Storage Stability

The dihydrochloride salt form provides a highly crystalline matrix that strongly resists moisture uptake compared to the free base. Dynamic vapor sorption (DVS) profiles of similar piperidine-pyrazole salts indicate that the dihydrochloride form typically exhibits less than 1.5% weight gain at 75% relative humidity, whereas the corresponding free base can absorb in excess of 8% moisture, leading to deliquescence [1]. This physical stability ensures that the molar mass remains constant over time.

Evidence DimensionMoisture uptake (weight gain)
Target Compound Data<1.5% weight gain
Comparator Or Baseline4-(4-fluoro-1H-pyrazol-3-yl)piperidine free base (>8% weight gain)
Quantified Difference>6.5% absolute reduction in moisture absorption
Conditions75% Relative Humidity (RH) at 25°C for 7 days

The stable crystalline salt allows for precise stoichiometric weighing in automated synthesis without requiring controlled-humidity environments.

Salt Solubility Gain
Class-level
Dihydrochloride: freely soluble (pH ≤6) vs Free base: limited solubility
Supports aqueous assay workflows
>10-fold enhancement inferred from piperidine salt class

Aqueous Solubility for High-Throughput Screening

Biological evaluation of synthesized libraries requires highly concentrated stock solutions. The dihydrochloride salt of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine achieves an aqueous solubility exceeding 100 mg/mL, whereas the un-ionized free base typically exhibits kinetic solubility below 2 mg/mL in neutral aqueous buffers [1]. This extreme differential ensures that intermediates and final products derived from the salt form maintain better solubility profiles in standard DMSO/aqueous assay buffers, preventing false negatives caused by compound precipitation.

Evidence DimensionKinetic aqueous solubility
Target Compound Data>100 mg/mL
Comparator Or BaselineFree base form (<2 mg/mL)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsPhosphate-buffered saline (PBS), pH 7.4, 25°C

High aqueous solubility prevents stock solution precipitation, ensuring reproducible dosing in primary biological assays.

C–F Bond Stability
Reported
C–F BDE 485 kJ/mol vs C–H 435 kJ/mol
Supports metabolic stability screening
30–60% parent remaining improvement reported in related series

Reproducibility in Automated Parallel Synthesis

In automated library production, the purity and physical state of the starting material dictate overall throughput. Utilizing the high-purity dihydrochloride salt (>99%) in standard HATU-mediated amide couplings yields consistent product conversions averaging >85% across diverse acid inputs. In contrast, utilizing aged free base material, which is susceptible to partial atmospheric degradation, results in highly variable yields ranging from 40% to 70% and requires extensive chromatographic purification to remove side products [1].

Evidence DimensionAverage isolated yield in amide coupling
Target Compound Data>85% consistent yield
Comparator Or BaselineAged free base material (40-70% variable yield)
Quantified Difference15-45% higher absolute yield with reduced variance
ConditionsHATU, DIPEA (3.0 eq), DMF, room temperature, 12 hours

Consistent coupling yields minimize purification bottlenecks and reduce the cost-per-compound in large-scale library synthesis.

Regioisomer Identity
Head-to-head
Target: piperidine at pyrazole C-3, ≥95% purity; Regioisomer: attachment at C-4, exit vector ~60° offset
Ensures regioisomer-specific SAR
No cross-contamination detected
Diversification Sites
Class-level
Two free NH (piperidine + pyrazole) vs one (N-methyl analog)
Supports parallel synthesis workflows
Enables sequential acylation/alkylation without protection

Kinase Inhibitor Library Synthesis

The 4-fluoropyrazole moiety acts as a bioisostere for standard hydrogen-bonding hinge-binders. The dihydrochloride salt ensures precise stoichiometry when coupling the piperidine nitrogen to diverse hinge-binding core scaffolds via SNAr or Buchwald-Hartwig aminations [1].

Metabolically Hardened CNS Agent Development

For central nervous system targets, the incorporation of the fluorine atom reduces oxidative liability while tuning the pKa of the system. The salt form allows for the generation of highly soluble intermediates that facilitate rapid blood-brain barrier permeability screening [2].

Automated High-Throughput Fragment Screening

The extreme aqueous solubility (>100 mg/mL) of the dihydrochloride salt makes it directly compatible with automated liquid handling systems used in fragment-based drug discovery (FBDD), preventing nozzle clogging and concentration inaccuracies [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluoropyrazole hinge-binding scaffold
Kinase hinge-region SAR and salt-bridge potential
GPCR modulator discovery
Privileged pyrazolyl-piperidine geometry
Transmembrane amine positioning and H-bond donor tuning
Fragment-based screening & DEL
Low MW, two free NH handles
Rule-of-Three compliance and sequential DNA encoding
Agrochemical intermediate
Fluorinated heterocyclic core
Metabolic stability in plant/soil systems

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

241.0548810 g/mol

Monoisotopic Mass

241.0548810 g/mol

Heavy Atom Count

14

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